molecular formula C18H16ClF3N2O4S B11233873 N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11233873
M. Wt: 448.8 g/mol
InChI Key: JVPRPJYIWOCOCZ-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with a unique structure that includes a benzoxazine ring, a carboxamide group, and several substituents such as chloro, trifluoromethyl, methyl, and methylsulfonyl groups

Preparation Methods

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the benzoxazine ring, followed by the introduction of the carboxamide group and the various substituents. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The choice of reagents, catalysts, and solvents is crucial in scaling up the production process while maintaining the quality of the final product.

Chemical Reactions Analysis

N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro and trifluoromethyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives with different functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can be compared with other similar compounds, such as:

  • N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
  • N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16ClF3N2O4S

Molecular Weight

448.8 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C18H16ClF3N2O4S/c1-10-3-6-15-14(7-10)24(29(2,26)27)9-16(28-15)17(25)23-11-4-5-13(19)12(8-11)18(20,21)22/h3-8,16H,9H2,1-2H3,(H,23,25)

InChI Key

JVPRPJYIWOCOCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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